2-(2-chloro-6-fluorophenyl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-fluorophenyl group, an ethoxypyridinyl group, and an oxadiazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:
Formation of the 2-chloro-6-fluorophenyl intermediate: This can be achieved through halogenation reactions.
Synthesis of the 6-ethoxypyridin-3-yl intermediate: This involves the ethoxylation of pyridine derivatives.
Construction of the 1,2,4-oxadiazole ring: This step often involves cyclization reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes:
Batch or continuous flow processes: To ensure consistent quality and high yield.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 2-(2-fluorophenyl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O3/c1-2-26-16-7-6-11(9-22-16)18-23-17(27-24-18)10-21-15(25)8-12-13(19)4-3-5-14(12)20/h3-7,9H,2,8,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUJREDFZPDAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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